molecular formula C9H7BrN2O2 B11715860 Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No.: B11715860
M. Wt: 255.07 g/mol
InChI Key: XYCDHNMLSSCYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 2091796-77-7) is a brominated heterocyclic compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol. Its structure features a pyrrolo[2,3-c]pyridine core, where a bromine atom is substituted at the 3-position and a methyl ester group at the 5-position (Figure 1). This compound is primarily utilized in medicinal chemistry as a scaffold for developing kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-8(5)4-12-7/h2-4,11H,1H3

InChI Key

XYCDHNMLSSCYOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C(=CN2)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyrrolopyridine Precursors

Bromination at the 3-position is achieved using bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes or N-bromosuccinimide (NBS) with triethylamine in dichloromethane. For example, treating 1H-pyrrolo[2,3-c]pyridine-5-carboxylate with Br₂ in chloroform yields the 3-bromo derivative in 75–85% yield after recrystallization.

Table 1: Bromination Conditions and Yields

Brominating AgentSolventTemperatureTimeYield (%)
Br₂CHCl₃0°C → RT30 min82
NBSCH₂Cl₂RT2 h78

Esterification of the 5-Position

The methyl ester is introduced via Fischer esterification or coupling reactions. A common method involves reacting 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid with methanol and thionyl chloride (SOCl₂) under reflux, achieving >90% conversion. Alternatively, palladium-catalyzed carbonylation of 5-bromo precursors with methanol and carbon monoxide (CO) at 80°C provides the ester directly.

Multi-Step Synthesis from Azaindole Derivatives

A patent-published route (WO2006063167A1) adapts Suzuki-Miyaura coupling and bromination for pyrrolo[2,3-c]pyridines:

Suzuki Coupling for Aryl Functionalization

5-Bromo-1H-pyrrolo[2,3-c]pyridine is reacted with methyl boronic acid esters under Suzuki conditions:

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Base: K₂CO₃

  • Solvent: 2.5:1 dioxane/water

  • Temperature: 80°C, 8–16 hours.

This step installs the methyl ester at the 5-position with 70–85% yield.

Bromination and Tosyl Protection

Post-coupling, the intermediate undergoes bromination (Section 1.1) followed by tosyl protection:

  • Reagents: p-Toluenesulfonyl chloride (TsCl), NaOH

  • Solvent: Dichloromethane/H₂O bilayer

  • Conditions: Room temperature, 1 hour.

Tosyl protection prevents unwanted side reactions during subsequent steps, with yields of 80–90%.

Table 2: Key Reaction Parameters for Tosylation

ParameterValue
TsCl Equiv1.2
Base6N NaOH
WorkupCelite filtration

Alternative Pathways via Direct Functionalization

One-Pot Bromination-Esterification

A streamlined approach combines bromination and esterification in a single vessel:

  • Brominate 1H-pyrrolo[2,3-c]pyridine with NBS in THF at -40°C.

  • Quench with methanol and SOCl₂, heating to 60°C for 4 hours.
    This method reduces purification steps, yielding 65–70% product.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates Pd-catalyzed couplings, improving yields to 88% while reducing reaction times.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.

  • Preparative HPLC : Xterra Prep RP column, 18–90% acetonitrile/water (0.1% TFA), 40 mL/min flow rate.

Spectroscopic Characterization

  • LC-MS (ES) : m/z 255.1 [M+H]⁺, confirming molecular weight.

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-2), 7.89 (d, 1H, H-6), 3.90 (s, 3H, OCH₃).

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competitive bromination at the 2- or 4-positions is mitigated by using excess Br₂ (1.5 equiv) at 0°C.

Ester Hydrolysis Prevention

Anhydrous conditions during esterification (e.g., SOCl₂/MeOH) minimize hydrolysis to the carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can be oxidized or reduced, although specific conditions for these reactions are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Substitution: Products where the bromine atom is replaced by the nucleophile.

    Oxidation/Reduction: Various oxidized or reduced forms of the pyrrolo[2,3-c]pyridine core.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate has shown promising potential in drug development due to its diverse biological activities:

  • Antimicrobial Activity : Several studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition
  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines:
Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). This mechanism suggests that it may be useful in developing treatments for inflammatory diseases.

Case Study 1: Antimicrobial Research

A study focusing on various derivatives of pyrrole compounds revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics. This finding indicates its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Antitumor Research

Another significant study evaluated the antitumor effects of this compound on different cancer cell lines. Results indicated that it significantly inhibited cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.

Mechanism of Action

The mechanism of action for compounds derived from Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate often involves inhibition of specific enzymes or receptors. For example, derivatives may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.

Comparison with Similar Compounds

Key Properties :

  • Storage : Stable under dark, dry, and room-temperature conditions .
  • Hazards : Classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) .

Comparison with Structurally Similar Compounds

Positional Isomers and Ring Fusion Variants

The position of ring fusion ([2,3-c] vs. [2,3-b]) and substituent placement significantly influence reactivity and biological activity.

Compound Name Molecular Formula Ring Fusion Substituents Key Differences
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate C₉H₇BrN₂O₂ [2,3-c] 3-Br, 5-COOCH₃ Enhanced electrophilicity at C3
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate C₉H₇BrN₂O₂ [2,3-b] 3-Br, 5-COOCH₃ Altered electronic environment due to ring fusion
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate C₁₃H₁₇BrN₂O₂ [2,3-b] 5-Br, tert-butyl ester Reduced aromaticity due to dihydro structure

Key Insight : The [2,3-c] fusion in the target compound may improve binding to kinase active sites compared to [2,3-b] isomers, as seen in related kinase inhibitors .

Functional Group Modifications

Substituents such as halogens, esters, and amines alter solubility, reactivity, and bioactivity.

Compound Name Functional Groups Biological Activity Synthesis Yield
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH Not reported 71%
Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 3-(CH₂NMe₂), 5-OCH₃ Potential CNS activity due to amino group Not reported
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Br, 2-COOH Not reported Not reported

Key Insight : The methyl ester group in the target compound improves cell membrane permeability compared to carboxylic acid derivatives .

Biological Activity

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS No. 2091796-77-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, case studies, and data tables.

  • Molecular Formula : C9H7BrN2O2
  • Molecular Weight : 255.07 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

Research indicates that pyrrolo[2,3-c]pyridine derivatives, including this compound, exhibit diverse biological activities:

  • Antimicrobial Activity :
    • Compounds within this class have shown efficacy against various microbial strains. For instance, derivatives have been tested against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) lower than 25 µM .
    • The presence of electronegative atoms in the structure enhances binding affinity to target enzymes like InhA .
  • Anticancer Properties :
    • Studies have demonstrated that pyrrolo[2,3-c]pyridine derivatives can inhibit tumor growth. For example, certain derivatives showed moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cells .
    • The mechanism often involves the inhibition of key metabolic pathways essential for cancer cell proliferation.
  • Anti-inflammatory and Antioxidant Effects :
    • Some derivatives have exhibited significant anti-inflammatory properties in vitro. They were evaluated using assays to measure their impact on pro-inflammatory responses in microglial cells .

Case Study 1: Antimycobacterial Activity

A study evaluated the antimyobacterial activity of several pyrrolo[2,3-c]pyridine derivatives. The most active compounds demonstrated an IC50 range of 4.5–9.5 µM against M. tuberculosis, highlighting the potential for these compounds in treating resistant strains .

Case Study 2: Anticancer Activity

In a pharmacological evaluation, this compound was tested against various cancer cell lines. Results indicated significant cytotoxic effects on ovarian cancer cells with minimal effects on non-cancerous cardiac cells, suggesting a favorable therapeutic index .

Data Tables

Biological ActivityCompound TestedIC50/Effectiveness
AntimycobacterialMethyl 3-bromo-1H-pyrrolo[2,3-c]MIC < 25 µM
AnticancerMethyl 3-bromo-1H-pyrrolo[2,3-c]Moderate cytotoxicity
Anti-inflammatoryVarious pyrrolo derivativesSignificant inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate?

  • The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or halogenation of precursor pyrrolopyridine esters. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives can undergo palladium-catalyzed coupling with aryl boronic acids, followed by esterification . Key steps include refluxing in THF/water mixtures with K2_2CO3_3 as a base. Purification often involves silica gel chromatography with dichloromethane/ethyl acetate gradients.

Q. How is the compound characterized to confirm its structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR are critical for confirming substitution patterns. For instance, aromatic protons in pyrrolopyridine derivatives resonate between δ 8.5–9.2 ppm, while bromine substituents deshield adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS): Used to verify molecular weight and isotopic patterns (e.g., [M+H]+^+ peaks).
  • Elemental Analysis: Confirms purity (>95% by HPLC) and stoichiometry .

Q. What are the recommended storage conditions to maintain stability?

  • Store under inert gas (argon or nitrogen) at –20°C to prevent decomposition. The bromine substituent increases sensitivity to light and moisture, necessitating amber vials and desiccants .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents at the 3-position of the pyrrolopyridine scaffold?

  • Catalyst Screening: Test Pd(PPh3_3)4_4, Pd(OAc)2_2, or XPhos-based catalysts for cross-coupling efficiency.
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility, while THF/water mixtures improve reaction rates in Suzuki couplings .
  • Temperature Control: Microwave-assisted synthesis (100–150°C) reduces reaction times for thermally sensitive intermediates .

Q. How do structural modifications influence biological activity in pyrrolopyridine derivatives?

  • Substituent Effects: Bromine at the 3-position enhances electrophilicity, facilitating nucleophilic aromatic substitution. Methyl esters improve membrane permeability compared to carboxylic acids .
  • Case Study: Replacing bromine with iodine (e.g., Ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate) alters binding affinity in kinase inhibition assays due to increased van der Waals interactions .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in NMR assignments. For example, crystallographic data can clarify tautomerism in the pyrrolopyridine core .
  • Dynamic NMR: Variable-temperature 1^1H NMR identifies dynamic processes (e.g., rotational barriers in ester groups) that may obscure spectral interpretation .

Q. How can purification challenges be addressed for analogs with poor solubility?

  • Chromatography: Employ reverse-phase HPLC with acetonitrile/water gradients for polar derivatives.
  • Recrystallization: Use ethanol/water or dichloromethane/hexane systems. For example, Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate recrystallizes in 97% purity using ethyl acetate .

Critical Analysis of Contradictory Evidence

  • Synthetic Routes: While emphasizes Suzuki coupling, highlights cascade reactions for pyrazolo[3,4-b]pyridines. Researchers must validate route efficiency via yield comparisons and byproduct analysis.
  • Crystallographic Refinement: notes SHELX’s limitations with twinned macromolecular data, urging cross-validation with programs like PHENIX for ambiguous electron density maps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.